molecular formula C26H40N6O10 B12788021 L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester CAS No. 123951-82-6

L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester

Cat. No.: B12788021
CAS No.: 123951-82-6
M. Wt: 596.6 g/mol
InChI Key: YQBFEFWNIXXSLD-UZZCTUCQSA-N
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Description

L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester is a complex peptide compound It is composed of multiple amino acids, including L-threonine, L-2-aminobutanoyl, L-threonyl, L-asparaginyl, and L-tyrosyl, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester typically involves the stepwise coupling of the individual amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. Protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and cleavage from the resin to obtain the final peptide .

Chemical Reactions Analysis

Types of Reactions

L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the tyrosyl residue can lead to the formation of dityrosine, while nucleophilic substitution at the ester group can yield various amide derivatives .

Scientific Research Applications

L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-
  • L-Threonine, L-2-aminobutanoyl-L-2-aminobutanoyl-L-asparaginyl-L-tyrosyl-
  • L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl- (9CI)

Uniqueness

L-Threonine, L-2-aminobutanoyl-L-threonyl-L-asparaginyl-L-tyrosyl-, methyl ester is unique due to its specific sequence and the presence of the methyl ester functional group. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar peptides .

Properties

CAS No.

123951-82-6

Molecular Formula

C26H40N6O10

Molecular Weight

596.6 g/mol

IUPAC Name

methyl (2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-aminobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoate

InChI

InChI=1S/C26H40N6O10/c1-5-16(27)22(37)31-20(12(2)33)25(40)30-18(11-19(28)36)23(38)29-17(10-14-6-8-15(35)9-7-14)24(39)32-21(13(3)34)26(41)42-4/h6-9,12-13,16-18,20-21,33-35H,5,10-11,27H2,1-4H3,(H2,28,36)(H,29,38)(H,30,40)(H,31,37)(H,32,39)/t12-,13-,16+,17+,18+,20+,21+/m1/s1

InChI Key

YQBFEFWNIXXSLD-UZZCTUCQSA-N

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)OC)N

Canonical SMILES

CCC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)OC)N

Origin of Product

United States

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